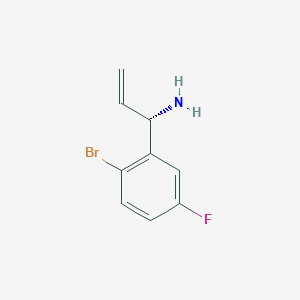
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a prop-2-en-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.
Formation of Prop-2-EN-1-amine: The prop-2-en-1-amine moiety is then attached to the substituted phenyl ring through a series of reactions, which may include amination and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bond or the amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane or amine derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
相似化合物的比较
Similar Compounds
(S)-1-(2-Bromo-4-fluorophenyl)prop-2-EN-1-amine: Similar structure but with a different fluorine position.
(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine: Chlorine substituted instead of bromine.
(S)-1-(2-Bromo-5-chlorophenyl)prop-2-EN-1-amine: Chlorine substituted instead of fluorine.
Uniqueness
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can lead to distinct interactions with other molecules, making it a valuable compound for research and development.
生物活性
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine, a compound characterized by its unique structural features, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C9H9BrFN, with a molecular weight of approximately 230.08 g/mol. The presence of bromine and fluorine substituents on the phenyl ring enhances its chemical properties, potentially influencing its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrFN |
| Molecular Weight | 230.08 g/mol |
| Density | 1.450 ± 0.06 g/cm³ |
| Boiling Point | 277.4 ± 35.0 °C |
| pKa | 7.74 ± 0.10 |
Enzyme Interaction
Research indicates that this compound may interact with various enzymes and receptors, enhancing binding affinity due to the presence of halogen atoms. Studies have shown that compounds with similar structures exhibit significant interactions with biological targets, which may lead to therapeutic applications.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of related compounds have revealed promising results. For instance, a study on structurally similar α,β-unsaturated carbonyl compounds demonstrated their ability to inhibit bacterial growth, suggesting that this compound could possess similar activities . The compound's mechanism may involve inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and synthesis .
Anticancer Potential
A notable case study involved the evaluation of related compounds for anticancer activity. In vitro studies showed that certain derivatives exhibited cytotoxic effects against human cancer cell lines, including glioblastoma and melanoma cells . The structure–activity relationship (SAR) analysis indicated that the presence of electronegative groups like bromine and fluorine is crucial for enhancing anticancer efficacy.
Neuroprotective Effects
Another area of investigation focused on the neuroprotective effects of compounds similar to this compound. Research has suggested that such compounds might exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems or inhibiting oxidative stress pathways .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:
属性
分子式 |
C9H9BrFN |
|---|---|
分子量 |
230.08 g/mol |
IUPAC 名称 |
(1S)-1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI 键 |
DTPFZNXMTXNKDN-VIFPVBQESA-N |
手性 SMILES |
C=C[C@@H](C1=C(C=CC(=C1)F)Br)N |
规范 SMILES |
C=CC(C1=C(C=CC(=C1)F)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















